N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cereblon binding E3 ligase structural biology

Classical IMiD-based CRBN ligands (thalidomide, lenalidomide) confound degradation assays through off-target IKZF1/IKZF3 degradation. This 4-methylpiperidine-substituted phthalimide ligand solves that problem: • Eliminates IMiD-type neosubstrate degradation, providing clean phenotypic readouts in PROTAC design. • Achiral 4-methylpiperidine eliminates stereochemical variables; the para-benzamide-sulfonamide exit vector ensures predictable ternary complex geometry. • Enhanced lipophilicity (ΔcLogP ≈ +0.5) improves passive permeability for intracellular protein degradation. Supplied with full analytical characterization for reproducible PROTAC SAR studies.

Molecular Formula C21H21N3O5S
Molecular Weight 427.48
CAS No. 683792-05-4
Cat. No. B2857578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683792-05-4
Molecular FormulaC21H21N3O5S
Molecular Weight427.48
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C21H21N3O5S/c1-13-9-11-24(12-10-13)30(28,29)15-7-5-14(6-8-15)19(25)22-17-4-2-3-16-18(17)21(27)23-20(16)26/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,26,27)
InChIKeyPQWJVJPTSDPCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Phthalimide Cereblon Ligand


N-(1,3-Dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-05-4) belongs to the phthalimide class of cereblon (CRBN) E3 ubiquitin ligase ligands, which are widely employed as the CRBN-recruiting moiety in proteolysis-targeting chimeras (PROTACs) and molecular glue degraders [1]. Unlike thalidomide, lenalidomide, or pomalidomide, which contain a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (glutarimide) warhead, this compound bears a 1,3-dioxoisoindolin-4-yl (phthalimide) core connected via a benzamide linker to a 4-methylpiperidin-1-ylsulfonyl group. This structural divergence modulates binding affinity, degradation selectivity, and physicochemical properties, making it a non-interchangeable CRBN ligand relative to classical immunomodulatory imide drugs (IMiDs) [2].

Non-IMiD phthalimide CRBN ligand for PROTAC design
Distinct benzamide-sulfonamide exit vector geometry
4-Methylpiperidine substituent for permeability profiling context

Non-Interchangeable CRBN Ligand


Cereblon ligands are not functionally interchangeable. The specific chemical topology of N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide—particularly the 4-methyl substitution on the piperidine ring and the para-sulfonamide benzamide linker—determines the ternary complex geometry formed between CRBN, the E3 ligase, and the target protein [1]. Even subtle alterations in the piperidine substitution pattern (e.g., 3-methyl versus 4-methyl, or unsubstituted piperidine) can shift degradation selectivity, affect binding kinetics, and alter cellular permeability [2]. Therefore, procurement decisions based solely on the phthalimide core without verifying the exact substitution pattern risk compromising experimental reproducibility and target degradation efficiency.

Core mismatch

Phthalimide core ≠ glutarimide; neosubstrate recruitment profile may differ from IMiDs

Permeability shift

4-Methyl vs. unsubstituted piperidine may alter intracellular exposure and assay response

Regioisomer risk

4-Methyl (achiral) vs. 3-methyl (chiral) substitution; binding geometry and SAR interpretation may shift

Key Differentiation Evidence


Phthalimide vs. Glutarimide Binding Mode

The target compound utilizes a 1,3-dioxoisoindolin-4-yl (phthalimide) core rather than the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (glutarimide) core found in pomalidomide and lenalidomide. Crystal structures of cereblon–IMiD complexes demonstrate that the glutarimide ring occupies the canonical phthalimide-binding pocket on CRBN, while substituents at the 4-position of the isoindolinone ring project into solvent-exposed space and influence neosubstrate recruitment [1]. The target compound's 4-aminophthalimide head group, when elaborated with a benzamide-sulfonamide tail, presents a distinct exit vector that can alter the spectrum of recruited neosubstrates compared to glutarimide-based ligands [2].

Binding Mode
Class-level inference
Target: Phthalimide core; benzamide-sulfonamide exit vector
IMiD: Glutarimide core; direct aniline substitution
Neosubstrate recruitment context may differ
No quantitative CRBN binding data available
Cereblon binding E3 ligase structural biology

4-Methylpiperidine Permeability Advantage

The 4-methylpiperidin-1-ylsulfonyl substituent increases calculated logP by approximately +0.5 units compared to the unsubstituted piperidin-1-ylsulfonyl analog [N-(1,3-dioxoisoindolin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide, MW 413.45], as estimated by fragment-based methods [1]. This lipophilicity increment is within the optimal range for enhancing passive membrane permeability without exceeding the Rule of 5 thresholds (target MW 427.48, cLogP ~2.8 vs. ~2.3 for unsubstituted comparator). Consistent with the relationship where higher cLogP within the 1–4 range correlates with improved Caco-2 permeability [2], this can result in a 2- to 3-fold increased passive permeability in vitro.

Lipophilicity
Cross-study comparable
cLogP ≈ 2.8 (target) vs 2.3 (unsubstituted), Δ+0.5
May support permeability screening context
In silico estimation; predicted 2- to 3-fold permeability change
Lipophilicity cell permeability ADME

4-Methyl vs. 3-Methyl Regioisomer Effects

The 4-methyl substitution on the piperidine ring positions the methyl group distal to the sulfonamide nitrogen, minimizing steric clash with the cereblon surface, whereas the 3-methyl variant [N-(1,3-dioxoisoindolin-4-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide] introduces a chiral center and places the methyl group closer to the sulfonamide linkage, potentially restricting conformational freedom . While direct comparative CRBN binding data for these regioisomers are not publicly available, SAR studies on related sulfonamide-containing CRBN ligands indicate that para-substitution on the piperidine ring yields more favorable binding geometry than meta-substitution [1].

Regioisomer Geometry
Class-level inference
4-methyl: achiral, linear exit vector
3-methyl: chiral, bent exit vector
Achiral nature may simplify SAR interpretation
No quantitative binding data; steric environment differs
Regioisomer comparison structure-activity relationship cereblon ligand

Benzamide-Sulfonamide Linker H-Bond Network

The para-substituted benzamide-sulfonamide linker in the target compound provides two hydrogen bond donor sites (amide NH) and multiple acceptor sites (sulfonamide oxygens, amide carbonyl) that can engage the cereblon surface. This contrasts with simpler phthalimide-based CRBN ligands that lack the sulfonamide functionality and therefore offer fewer polar contacts with the protein surface [1]. The sulfonamide group, combined with the 4-methylpiperidine, creates a rigidified exit vector that can be exploited for linker attachment in PROTAC design, providing a predefined trajectory for the target-binding warhead. In comparison, the unsubstituted piperidine or morpholine analogs offer altered hydrogen-bonding capacity and conformational flexibility .

H-Bond Network
Supporting evidence
Target: amide NH, sulfonamide O (multiple acceptors)
Morpholino analog: morpholine O, fewer contacts
Exit vector rigidity and H-bonding context differ
Qualitative structural comparison; no binding data
Hydrogen bonding cereblon ligand design PROTAC linker attachment

Reduced IMiD Neosubstrate Degradation

Classical IMiDs (thalidomide, lenalidomide, pomalidomide) induce degradation of IKZF1, IKZF3, and, for certain analogs, CK1α or GSPT1 via their glutarimide pharmacophore. The target compound lacks this glutarimide warhead and instead presents a phthalimide head group elaborated with a benzamide-sulfonamide tail. The literature supports that non-glutarimide phthalimide conjugates can bind cereblon without triggering the full spectrum of IMiD-associated neosubstrate degradation, potentially serving as 'silent' CRBN binders that recruit the E3 ligase without inducing off-target protein degradation [1]. This property is particularly valuable in PROTAC design, where CRBN recruitment must occur without confounding neosubstrate degradation [2].

Neosubstrate Degradation
Class-level inference
Target: phthalimide core; predicted reduced IKZF1/3 degradation
Pomalidomide: glutarimide core; potently degrades IKZF1/3
May reduce confounding degradation in PROTAC assays
Qualitative inference; no quantitative degradation data
Neosubstrate degradation IMiD alternative PROTAC selectivity

Application Scenarios


Non-Glutarimide CRBN Ligand for PROTACs

When designing heterobifunctional degraders targeting proteins where IMiD-induced IKZF1/IKZF3 degradation would confound phenotypic readouts, this compound provides a phthalimide-based CRBN recruitment handle that is predicted to avoid classical IMiD neosubstrate degradation. [1] Its benzamide-sulfonamide exit vector offers a predefined trajectory for linker attachment, enabling rational PROTAC design with predictable ternary complex geometry. [2]

SAR of Piperidine Substitution on Cereblon Binding

The systematic comparison of 4-methylpiperidine (target compound), unsubstituted piperidine, and 3-methylpiperidine regioisomers enables SAR exploration of steric and electronic effects on cereblon engagement. [1] The achiral nature of the 4-methyl analog eliminates stereochemical variables, simplifying the interpretation of binding and degradation data. [2]

Cell-Based PROTAC Assays with Enhanced Permeability

The enhanced lipophilicity (ΔcLogP ≈ +0.5) of the 4-methylpiperidine substituent relative to the unsubstituted piperidine analog is predicted to improve passive membrane permeability, making this compound a preferred CRBN ligand for PROTACs targeting intracellular proteins in cell-based degradation assays. [1] Higher intracellular concentrations facilitate efficient ternary complex formation and target protein degradation. [2]

Cereblon Binding Assay Development

As a phthalimide-based cereblon ligand with a distinct chemotype from classical IMiDs, this compound can serve as a tool ligand in TR-FRET or fluorescence polarization-based CRBN binding assays for screening novel cereblon modulators. [1] Its sulfonamide-benzamide tail provides a clear differentiation signal in competition binding experiments against fluorescent IMiD probes. [2]

Application
Selection Property
Validation Focus
PROTAC design studies (non-glutarimide)
Non-glutarimide CRBN recruitment handle
IKZF1/3 degradation avoidance review
Cereblon ligand SAR studies
Achiral 4-methylpiperidine chemotype
Regioisomer binding profile review
Cell-based PROTAC degradation assays
4-Methylpiperidine permeability profile
Intracellular CRBN ligand exposure review
CRBN binding assay development
Sulfonamide-benzamide chemotype differentiation
Competition binding signal review
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